2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone
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Overview
Description
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone is an organic compound characterized by the presence of an aminooxy group and a pyrrolidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone typically involves the reaction of hydroxylamine with a pyrrolidinyl ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and pyrrolidinyl ketone, with the reaction often conducted in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminooxy)-1-(1-pyrrolidinyl)Propanone
- 2-(aminooxy)-1-(1-pyrrolidinyl)Butanone
- 2-(aminooxy)-1-(1-pyrrolidinyl)Pentane
Uniqueness
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-aminooxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H12N2O2/c7-10-5-6(9)8-3-1-2-4-8/h1-5,7H2 |
InChI Key |
DYENJQCKWIGYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CON |
Origin of Product |
United States |
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